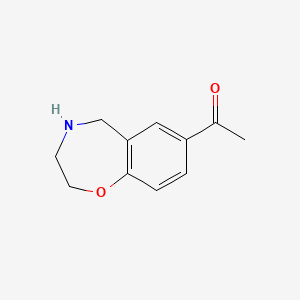

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,12H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDDZIHTDHFYKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield benzoxazepine derivatives . Another method includes the three-component reaction of aromatic aldehydes, 2-aminophenol, and dimedone .

Industrial Production Methods

Industrial production of benzoxazepine derivatives often employs microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, esterification of biologically active salicylanilides with some N-protected amino acids has been used to access benzoxazepines .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the benzoxazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include activated alkynes, acyl chlorides, and lithium aluminum hydride . The conditions for these reactions vary, with some requiring specific solvents like methanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with activated alkynes in methanol can form o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .

Aplicaciones Científicas De Investigación

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound has been evaluated for its anticancer properties, particularly in breast cancer cells. It has shown potent cytotoxicity in both benign and metastatic breast cancer cells.

Mecanismo De Acción

The mechanism of action of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in cancer cells by targeting specific proteins involved in cell division . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

The following analysis compares 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone (hereafter referred to as the target compound) with structurally and functionally related derivatives, focusing on molecular features, synthetic routes, and applications.

Structural Analogues in the Benzoxazepine Family

Key Observations :

- The target compound’s acetyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike hydroxyl or methanol derivatives .

- Hydrochloride salts (e.g., QJ-0946, QY-7986) exhibit higher aqueous solubility, critical for bioavailability in drug formulations .

Heterocyclic Ethanone Derivatives Beyond Benzoxazepines

Key Observations :

- The target compound ’s benzoxazepine core offers a balance of rigidity and flexibility compared to smaller heterocycles (e.g., tetrahydrofuran) .

Actividad Biológica

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO₂

- CAS Number : 10058378

- Structural Characteristics : The compound features a benzoxazepine core which is known for various biological activities.

Pharmacological Effects

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone has been studied for its effects on several biological systems:

- CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity. It has been investigated for its potential as an anxiolytic and antidepressant agent due to its structural similarity to known psychoactive compounds.

- Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models. This property is crucial as oxidative stress is linked to various diseases including neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone may inhibit pro-inflammatory cytokines, suggesting a role in the management of inflammatory conditions.

The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with neurotransmitter systems and modulates pathways associated with inflammation and oxidative stress.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CNS Activity | Potential anxiolytic effects | |

| Antioxidant | Reduction in oxidative stress | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study 1: CNS Activity Assessment

A study conducted on animal models demonstrated that administration of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone resulted in significant reductions in anxiety-like behaviors. Behavioral assays such as the elevated plus maze indicated increased time spent in open arms compared to controls.

Case Study 2: Antioxidant Efficacy

In vitro experiments using neuronal cell lines showed that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) production. This suggests its potential as a neuroprotective agent against oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone, and how can reaction conditions be standardized?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and ketone introduction. Key steps include:

- Ring formation : Benzoxazepine core construction via condensation of substituted phenols with epichlorohydrin derivatives under reflux (e.g., ethanol, 80°C, 12 hours) .

- Ketone functionalization : Acetylation at the 7-position using acetyl chloride or Friedel-Crafts acylation, optimized with Lewis acids like AlCl₃ in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity. Reaction monitoring via TLC and HPLC-MS is critical .

Q. How can researchers differentiate 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone from structurally similar benzazepine derivatives?

- Methodological Answer : Use spectroscopic and computational tools:

- NMR : Distinctive signals include a singlet for the acetyl group (δ 2.1–2.3 ppm in ¹H NMR; δ 205–210 ppm in ¹³C NMR) and splitting patterns for the tetrahydrobenzoxazepine ring protons (δ 3.5–4.5 ppm) .

- InChI Key : Unique identifiers (e.g., QERUDFXWHBRVKP-UHFFFAOYSA-N for analogous benzazepines) enable database comparisons .

- X-ray crystallography : Resolves spatial arrangements of the oxygen atom in the benzoxazepine ring vs. sulfur or nitrogen in analogs .

Q. What purification strategies are recommended for isolating 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate to separate the product from polar byproducts (e.g., unreacted starting materials) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) isolates the compound from regioisomers .

- Crystallization : Ethanol/water (7:3 v/v) yields high-purity crystals; monitor via melting point (mp 142–145°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction yields for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone synthesis be optimized in scale-up processes?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., 5–15 mol% AlCl₃) to identify robust conditions .

- Continuous flow chemistry : Reduces side reactions (e.g., over-acylation) by precise control of residence time and mixing efficiency .

- In-line analytics : FTIR and PAT (Process Analytical Technology) tools monitor intermediate stability and guide real-time adjustments .

Q. How can contradictory spectral data (e.g., NMR shifts) for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone be resolved?

- Methodological Answer :

- Dynamic NMR : Resolves conformational equilibria (e.g., ring puckering) by acquiring spectra at variable temperatures (−40°C to 60°C) .

- DFT calculations : Predict chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) and compare with experimental data to validate assignments .

- Isotopic labeling : ¹³C-labeled acetyl groups clarify coupling patterns in crowded spectral regions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone analogs?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 3-position to modulate receptor binding; assess via radioligand assays (e.g., GABAₐ receptor affinity) .

- Ring expansion : Replace the benzoxazepine core with benzodiazepine or thiazepine scaffolds to evaluate pharmacokinetic effects (e.g., metabolic stability in liver microsomes) .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., ketone oxygen) and hydrophobic regions .

Q. How can in silico models predict the metabolic fate of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone?

- Methodological Answer :

- CYP450 docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina; prioritize metabolites (e.g., hydroxylation at the 5-position) for LC-MS/MS validation .

- QSAR models : Train on datasets of benzazepine derivatives to predict clearance rates and toxicity endpoints (e.g., Ames test outcomes) .

- ADMET prediction : SwissADME and pkCSM estimate bioavailability, BBB penetration, and hERG liability .

Q. What experimental approaches validate hypothesized biotransformation pathways of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone?

- Methodological Answer :

- Stable isotope tracers : Incubate with ¹⁸O-labeled H₂O to track ketone oxidation pathways in hepatocyte models .

- Recombinant enzymes : Express human CYPs in E. coli to isolate specific metabolic steps (e.g., CYP2C19-mediated N-dealkylation) .

- HR-MS/MS : Fragment ions (e.g., m/z 178.0842 for the acetyl fragment) map degradation products in forced degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.